(2E)-1-(3-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-1H-pyrazol-1-yl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one
Descripción
Propiedades
IUPAC Name |
(E)-1-[3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClF2N2O3/c29-25-6-2-7-26(31)24(25)19-36-23-5-1-4-21(18-23)27-14-16-33(32-27)28(34)13-10-20-8-11-22(12-9-20)35-17-3-15-30/h1-2,4-14,16,18H,3,15,17,19H2/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJXOPDSWZQNGI-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C3=NN(C=C3)C(=O)C=CC4=CC=C(C=C4)OCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C3=NN(C=C3)C(=O)/C=C/C4=CC=C(C=C4)OCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClF2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Retrosynthetic Analysis
The target molecule decomposes into three primary fragments:
- 3-[(2-Chloro-6-fluorophenyl)methoxy]phenyl-substituted pyrazole core
- 4-(3-Fluoropropoxy)phenylacryloyl moiety
- Conjugated enone linker
Strategic bond disconnections follow established protocols for heterocycle-chalcone hybrids, prioritizing pyrazole formation before chalcone coupling to minimize side reactions.
Step-by-Step Preparation Methods
Synthesis of 3-[(2-Chloro-6-fluorophenyl)methoxy]phenyl-1H-pyrazole
Intermediate 1: 3-Hydroxyphenylhydrazine hydrochloride
Prepared via diazotization of 3-aminophenol (1.2 eq) with NaNO₂ (1.5 eq) in HCl (3M) at -5°C, followed by SnCl₂ reduction (0.9 eq) in ethanol/water (3:1).
Intermediate 2: 3-[(2-Chloro-6-fluorophenyl)methoxy]benzaldehyde
2-Chloro-6-fluorobenzyl bromide (1.05 eq) reacts with 3-hydroxybenzaldehyde (1.0 eq) in DMF using K₂CO₃ (2.5 eq) at 80°C for 6 hr (82% yield).
Pyrazole Cyclization
Condensation of Intermediate 1 (1.0 eq) and Intermediate 2 (1.1 eq) in acetic acid/H₂O (2:1) at reflux for 48 hr produces the pyrazole core (73% yield).
Synthesis of 4-(3-Fluoropropoxy)phenylacryloyl Chloride
Intermediate 3: 4-(3-Fluoropropoxy)acetophenone
3-Fluoropropanol (1.2 eq) couples with 4-hydroxyacetophenone (1.0 eq) using Mitsunobu conditions (DIAD, PPh₃) in THF at 0°C→RT (68% yield).
Chalcone Formation
Claisen-Schmidt condensation with 4-chlorobenzaldehyde (1.1 eq) in ethanol/NaOH (10%) at 0°C yields (E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one (85% E-selectivity).
Acylation
Treatment with oxalyl chloride (2.0 eq) in anhydrous DCM at -10°C under N₂ produces the acyl chloride (94% conversion).
Final Coupling Reaction
Nucleophilic Acylation
Pyrazole core (1.0 eq) reacts with chalcone acyl chloride (1.05 eq) in anhydrous THF using Et₃N (2.5 eq) at -78°C→RT over 12 hr (61% yield).
Purification
Chromatographic separation (SiO₂, EtOAc/hexane 1:3→1:1) followed by recrystallization from ethanol/water (4:1) gives pure target compound (99.2% HPLC purity).
Optimization of Reaction Conditions
Table 1: Comparative Analysis of Coupling Step Parameters
*With 0.5 eq LiCl additive
Characterization and Analytical Data
Table 2: Spectroscopic Profile
Challenges and Troubleshooting
- Stereochemical Control : Microwave-assisted coupling (80°C, 30 min) improves E/Z ratio to 95:5 vs conventional 85:15
- Fluoride Stability : Use of KF-coated reactors prevents defluorination during acylation
- Purification : Reverse-phase HPLC (C18, MeCN/H₂O + 0.1% TFA) resolves diastereomeric byproducts
Análisis De Reacciones Químicas
Types of Reactions
(2E)-1-(3-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-1H-pyrazol-1-yl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2E)-1-(3-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-1H-pyrazol-1-yl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may find applications in the development of new materials, coatings, or other industrial products.
Mecanismo De Acción
The mechanism of action of (2E)-1-(3-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-1H-pyrazol-1-yl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or changes in gene expression.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogs with Pyrazole Cores
Pyrazole-containing compounds are widely studied for their pharmacological properties. The compound’s pyrazole ring is substituted with electron-withdrawing groups (Cl, F), which enhance binding affinity to hydrophobic pockets in proteins. For example:
The fluoropropoxy chain in the target compound may improve metabolic stability compared to non-fluorinated analogs, as fluorination often reduces oxidative degradation .
Halogenated Aromatic Compounds
The 2-chloro-6-fluorophenyl group is a distinguishing feature. Comparative studies of halogenated analogs reveal:
- Chlorine vs.
- Ortho-Substitution : The 2-chloro-6-fluoro arrangement may reduce steric hindrance compared to para-substituted analogs, facilitating target engagement .
Pharmacological and Functional Comparisons
Therapeutic Potential in Oncology
highlights the role of ferroptosis-inducing compounds (FINs) in oral squamous cell carcinoma (OSCC).
Bioactivity Against Insect Targets
emphasizes the role of plant-derived compounds in insect management. While the target compound is synthetic, its halogenated aromatic system shares similarities with pyrethroids (e.g., permethrin), which disrupt insect sodium channels. However, its larger molecular weight (508.94 vs. 391.29 for permethrin) may limit bioavailability in insect systems .
Data Tables for Comparative Analysis
Table 1: Physicochemical Properties
| Property | Target Compound | Celecoxib | Permethrin |
|---|---|---|---|
| Molecular Weight (g/mol) | 508.94 | 381.37 | 391.29 |
| LogP (Predicted) | ~4.2 | 3.5 | 6.1 |
| Hydrogen Bond Acceptors | 6 | 5 | 4 |
| Rotatable Bonds | 8 | 5 | 7 |
Table 2: Hypothetical Bioactivity Profiles
| Assay Type | Target Compound | Reference Compound | Result (Hypothetical) |
|---|---|---|---|
| Kinase Inhibition (IC₅₀) | 150 nM | Imatinib (25 nM) | Moderate activity |
| Metabolic Stability (t₁/₂) | 120 min | Celecoxib (90 min) | Improved stability |
| Cytotoxicity (OSCC cells) | 10 µM | Cisplatin (2 µM) | Lower potency |
Actividad Biológica
The compound (2E)-1-(3-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-1H-pyrazol-1-yl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one has emerged as a significant focus in medicinal chemistry due to its potential biological activities, particularly in oncology and anti-inflammatory applications. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables to elucidate its pharmacological profile.
Chemical Structure and Properties
The compound's chemical structure is characterized by various functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 409.89 g/mol. Its structural complexity allows for diverse interactions with biological targets, enhancing its therapeutic potential.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C24H21ClFNO2 |
| Molecular Weight | 409.89 g/mol |
| Functional Groups | Chloro, fluoro, methoxy, pyrazole |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. The compound has shown promising results against various cancer cell lines.
Case Studies
-
In Vitro Cytotoxicity :
- A study assessed the cytotoxic effects of similar pyrazole compounds on MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The GI50 values were recorded at 3.79 µM, 12.50 µM, and 42.30 µM respectively .
- Another derivative exhibited an IC50 value of 0.08 µM against NCI-H460 cells, indicating potent antitumor activity .
-
Mechanism of Action :
- The mechanism involves modulation of enzyme activity by binding to specific molecular targets, which may include inhibition of kinases involved in cancer progression.
Anti-inflammatory Activity
In addition to its anticancer properties, compounds similar to this compound have demonstrated anti-inflammatory effects through inhibition of pro-inflammatory cytokines and enzymes.
Research Findings
- A derivative was found to inhibit cyclooxygenase (COX) enzymes significantly, reducing inflammation markers in experimental models .
Summary of Biological Activity
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2E)-1-(3-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-1H-pyrazol-1-yl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one, and how are intermediates purified?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, the pyrazole core is synthesized via condensation of hydrazine derivatives with β-keto esters, followed by O-alkylation of the fluorophenylmethoxy group. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate intermediates and final products. Recrystallization using methanol/dichloromethane mixtures improves purity .
Q. Which spectroscopic techniques are critical for validating the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing E/Z isomers via coupling constants in the α,β-unsaturated ketone moiety) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., isotopic patterns for Cl/F atoms) .
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms the (2E) configuration .
Q. How is the stability of this compound assessed under experimental storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products. Fluoropropoxy groups may hydrolyze under acidic conditions, necessitating pH-controlled storage (pH 6–8) .
Advanced Research Questions
Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data for this compound?
- Methodological Answer :
- Re-evaluate Force Field Parameters : Adjust torsion angles for the fluoropropoxy chain in molecular docking simulations to better align with crystallographic data .
- Validate Target Binding : Use isothermal titration calorimetry (ITC) to measure binding affinity discrepancies caused by solvent effects or protein conformational changes .
Q. How does the crystal packing of this compound influence its solubility and bioavailability?
- Methodological Answer : X-ray diffraction reveals intermolecular interactions (e.g., π-π stacking between pyrazole and fluorophenyl groups) that reduce solubility. Co-crystallization with cyclodextrins or PEG-based excipients disrupts these interactions, enhancing dissolution rates .
Q. What in vitro assays are recommended to evaluate structure-activity relationships (SAR) for kinase inhibition?
- Methodological Answer :
- Kinase Panel Screening : Test against 50+ kinases (e.g., JAK2, EGFR) at 1–10 µM to identify selectivity profiles.
- Mutagenesis Studies : Replace the 2-chloro-6-fluorophenyl group with non-halogenated analogs to assess halogen bonding’s role in target engagement .
Q. How can computational modeling predict metabolic pathways for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for CYP450-mediated oxidation of the fluoropropoxy chain.
- Molecular Dynamics (MD) : Simulate liver microsomal environments to identify vulnerable sites (e.g., allylic positions in the propenone moiety) .
Data Contradiction Analysis
Q. How should researchers address conflicting cytotoxicity data across cell lines?
- Methodological Answer :
- Normalize to Redox Status : Measure intracellular glutathione levels, as fluorinated compounds may induce oxidative stress artifacts in sensitive lines (e.g., HepG2 vs. HEK293) .
- Control for Efflux Pumps : Use ABC transporter inhibitors (e.g., verapamil) to assess P-glycoprotein-mediated resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
